molecular formula C17H21NO3 B2484784 Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate CAS No. 2193076-45-6

Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate

Cat. No.: B2484784
CAS No.: 2193076-45-6
M. Wt: 287.359
InChI Key: WXMMMXHYLRYNMN-KAMYIIQDSA-N
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Description

Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a benzylidene moiety, and a piperidine ring with a ketone functionality

Scientific Research Applications

Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used. For example, in biological systems, some compounds might interact with proteins or other biomolecules to exert their effects .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of chemicals. For example, tert-butylbenzene is classified as a highly flammable liquid and vapor. It can cause skin irritation and is harmful if inhaled . Always refer to the SDS of the specific compound for accurate safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate typically involves the condensation of a piperidine derivative with a benzylidene compound under specific reaction conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a suitable catalyst to facilitate the formation of the desired product . The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-efficiency catalysts and advanced purification techniques ensures the consistent production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted benzylidene derivatives .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate: shares structural similarities with other piperidine derivatives and benzylidene compounds.

    Tetrahydropyridine derivatives: These compounds also contain a piperidine ring and exhibit similar chemical reactivity.

    Benzylidene derivatives: Compounds with a benzylidene moiety can undergo similar substitution reactions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3/b14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMMMXHYLRYNMN-KAMYIIQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(=CC2=CC=CC=C2)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)/C(=C\C2=CC=CC=C2)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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